4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQWVWOKJBFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474343 | |
| Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307313-06-0 | |
| Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines to yield the desired tetrahydropyrazolo compound.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of a bicyclic sydnone to propargylic acid derivatives, leading to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction: The major product is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-methanol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have highlighted the potential of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde derivatives as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have shown effectiveness in inhibiting a broad range of nucleos(t)ide-resistant HBV variants. A lead compound demonstrated significant inhibition of HBV DNA viral load in an HBV AAV mouse model when administered orally .
Antitumor Properties
The pyrazolo[1,5-a]pyridine scaffold has been recognized for its anticancer potential. Compounds derived from this structure have exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through multi-component reactions have shown promising results against cell lines such as A549 (lung cancer) and HT-29 (colon cancer) in vitro . The structural diversity provided by the tetrahydropyrazolo framework allows for targeted modifications that enhance biological activity.
Synthesis and Functionalization
The synthesis of this compound can be achieved through several methodologies that facilitate the introduction of diverse functional groups. Recent advancements include:
- Multi-component Reactions : These reactions allow for the efficient synthesis of various derivatives with enhanced biological properties. The regioselectivity achieved through these methods is crucial for developing compounds with specific activities .
- Environmental Considerations : The development of environmentally benign synthetic routes has been emphasized to reduce the ecological impact of chemical production. This approach not only improves sustainability but also enhances the safety profile of the synthesis process .
Case Study 1: Antiviral Development
A series of tetrahydropyrazolo derivatives were evaluated for their ability to modulate HBV core proteins. The lead compound was found to significantly reduce viral loads in preclinical models, showcasing the therapeutic potential of this class of compounds for treating chronic HBV infections.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of synthesized pyrazolo derivatives, several compounds exhibited potent cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications at specific positions on the pyrazolo ring could enhance antiproliferative effects, paving the way for further drug development efforts targeting cancer.
Summary of Findings
The applications of this compound are broad and impactful across various fields:
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents against HBV | Effective inhibition in preclinical models |
| Anticancer agents | Potent cytotoxicity against multiple cancer lines | |
| Synthesis | Multi-component reactions | Efficient synthesis with diverse functionalization |
| Environmentally friendly methods | Reduced ecological impact |
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to altered biological activity .
Comparison with Similar Compounds
Positional Isomers: 2-Carbaldehyde vs. 3-Carbaldehyde
The positional isomer 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 307308-03-8) shares the same molecular formula and weight but differs in the aldehyde group’s placement (3-position vs. 2-position). This difference impacts reactivity:
- Synthetic Utility : The 3-carbaldehyde isomer is more commonly reported in literature, often serving as a precursor for nucleophilic additions due to its sterically accessible aldehyde group .
- Biological Activity : Positional isomerism can alter binding affinity in biological targets. For example, aldehyde-containing pyrazolo-pyridines are intermediates for antimicrobial agents, where the aldehyde position influences interactions with enzymes like fungal cytochrome P450 .
Substituent Variations: Methyl vs. Aldehyde Groups
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride () features a methyl group instead of an aldehyde. Key differences include:
Pyrazolo-Pyridine Derivatives with Antimicrobial Activity
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazone derivatives () share structural motifs with the target compound. These derivatives exhibit antifungal activity against Fusarium graminearum (wheat blight) and Botryosphaeria dothidea (apple rot), with inhibition rates comparable to commercial agents. The aldehyde group in such compounds likely participates in Schiff base formation, enhancing target binding .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde is an intriguing compound within the pyrazolo[1,5-a]pyridine class, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 150.18 g/mol. The compound features a fused pyrazolo-pyridine ring system that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit significant pharmacological activities including:
- Antitumor Activity : Compounds in this class have shown effectiveness against several cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, studies have demonstrated that certain derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer progression .
- Anti-inflammatory Effects : Several tetrahydropyrazolo compounds have been identified as selective COX-2 inhibitors. This activity suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Some pyrazole derivatives exhibit notable antibacterial and antifungal activities. The structural characteristics of these compounds allow them to disrupt microbial cell functions effectively .
Anticancer Studies
A study focused on tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds reported their synthesis and evaluation against prostate cancer cells. The results indicated that these compounds could effectively block androgen receptor signaling, which is crucial in prostate cancer development .
Anti-inflammatory Activity
In a comparative analysis of pyrazole derivatives for anti-inflammatory activity, certain compounds demonstrated superior efficacy compared to traditional NSAIDs like celecoxib. For example, one derivative showed an edema inhibition percentage significantly higher than that of the reference drug .
Antimicrobial Testing
Research has highlighted the antimicrobial potential of tetrahydropyrazolo derivatives. For instance, a series of synthesized pyrazole carboxamides were tested against various bacterial strains and displayed promising results in inhibiting growth .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Temperature : Maintain 60–80°C during formylation to minimize side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
How can researchers confirm the structural integrity of this compound?
Basic Research Question
Structural validation requires a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Key peaks include:
- Aldehyde proton at δ ~9.8–10.2 ppm .
- Pyrazolo-pyridine ring protons at δ 2.5–3.5 ppm (tetrahydro region) .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group .
- Mass Spectrometry : Molecular ion peak at m/z 150.18 (C₈H₁₀N₂O) .
What are the stability considerations for handling and storing this compound?
Basic Research Question
- pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions; neutral buffers are recommended .
- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation .
- Light Exposure : Protect from UV light to avoid photodegradation .
How is this compound applied in photodynamic therapy (PDT) research?
Advanced Research Question
The compound’s aldehyde group enables conjugation to photosensitizers (e.g., chlorins) for targeted PDT:
- Mechanism : Upon light activation, generates reactive oxygen species (ROS) to kill cancer stem cells .
- In Vitro Models : Demonstrated efficacy in endometrial cancer cell lines (IC₅₀ ~5 µM) .
- Selectivity : Aldehyde-functionalized derivatives show higher tumor tissue accumulation due to enhanced cellular uptake .
How should researchers address contradictory data in reaction yields or biological activity?
Advanced Research Question
Contradictions may arise from:
- Reagent Purity : Impurities in starting materials reduce yields; use HPLC-grade reagents .
- Biological Assay Variability : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to replicate results .
- Statistical Analysis : Employ multivariate regression to identify confounding variables (e.g., solvent residue in final product) .
What strategies improve the selectivity of derivatives for therapeutic applications?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies :
- Computational Modeling : Density functional theory (DFT) predicts electron-deficient regions for targeted functionalization .
How can researchers mitigate challenges in scaling up synthesis?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
